(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide (S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461501
InChI: InChI=1S/C14H21N3O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3,(H,16,18)/t11-,13+/m0/s1
SMILES: CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide

CAS No.:

Cat. No.: VC13461501

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-propionamide -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name (2S)-2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]propanamide
Standard InChI InChI=1S/C14H21N3O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3,(H,16,18)/t11-,13+/m0/s1
Standard InChI Key CYYISHHAQAKICG-WCQYABFASA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2)N
SMILES CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound belongs to the class of organic molecules known as propanamides, characterized by the presence of a propionamide backbone. Its IUPAC name, (2S)-2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]propanamide, reflects its stereochemistry at both the α-carbon of the amino acid moiety (S-configuration) and the pyrrolidine ring (R-configuration) .

PropertyValueSource
Molecular FormulaC₁₄H₂₁N₃O
Molecular Weight247.34 g/mol
SMILESC[C@@H](C(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2)N
InChIKeyCYYISHHAQAKICG-WCQYABFASA-N

Stereochemical Significance

The (S)-configuration at the α-amino carbon and (R)-configuration at the pyrrolidine C3 position are critical for molecular interactions. Chirality influences binding affinity to biological targets, as evidenced by related anticonvulsants like lacosamide, where stereochemistry dictates sodium channel modulation .

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for structural confirmation:

  • ¹H NMR: Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylene groups (δ 2.5–3.5 ppm), and the amide NH (δ 6.8–7.2 ppm).

  • ¹³C NMR: Carbonyl carbons (δ ~170 ppm) and quaternary carbons in the pyrrolidine ring (δ ~55 ppm) are diagnostic.

  • High-Resolution MS: Molecular ion peak at m/z 247.34 (M+H⁺) confirms the molecular formula.

X-ray Crystallography

Though crystallographic data for this specific compound is unavailable, related structures (e.g., N-benzyl pyrrolidine amides) reveal a twisted conformation of the pyrrolidine ring, optimizing hydrophobic interactions with target proteins .

Pharmacological and Biological Properties

Mechanism of Action

The compound’s structural similarity to lacosamide—a sodium channel blocker—suggests potential neuromodulatory effects. Key interactions include:

  • Hydrogen Bonding: The amide and amino groups engage with polar residues in voltage-gated sodium channels .

  • Hydrophobic Contacts: The benzyl group inserts into hydrophobic pockets, stabilizing the inactivated state of channels .

Structure-Activity Relationship (SAR) Insights

Studies on analogs reveal:

  • 3-Oxy Substituents: Small alkoxy groups (e.g., methoxy) enhance anticonvulsant activity by reducing steric hindrance .

  • Benzyl Position: Para-substitution on the benzyl ring improves metabolic stability compared to ortho/meta analogs .

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